Nanoparticles,Triiron tetraoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

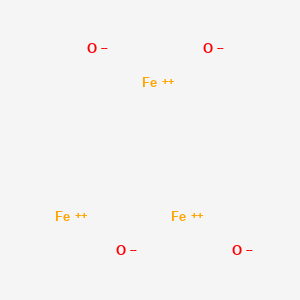

Magnetite dispersion refers to the stable suspension of magnetite (Fe₃O₄) nanoparticles in a liquid medium. Magnetite is a naturally occurring iron oxide with unique magnetic properties, making it highly valuable in various scientific and industrial applications. The dispersion of magnetite nanoparticles enhances their usability in fields such as medicine, environmental remediation, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnetite nanoparticles can be synthesized using several methods, including:

Thermal Decomposition: This method involves the thermal decomposition of iron precursors in the presence of surfactants at high temperatures.

Hydrothermal Synthesis: This technique involves the reaction of iron salts in a high-pressure, high-temperature aqueous solution.

Sol-Gel Method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.

Industrial Production Methods: Industrial production of magnetite nanoparticles often employs the co-precipitation method due to its simplicity, cost-effectiveness, and ability to produce large quantities of nanoparticles with controlled size and shape .

Types of Reactions:

Oxidation: Magnetite can undergo oxidation to form maghemite (γ-Fe₂O₃) under certain conditions.

Reduction: Magnetite can be reduced to form metallic iron (Fe) under a hydrogen atmosphere.

Substitution: Magnetite can participate in ion-exchange reactions where metal ions in the magnetite lattice are replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Reduction: Requires a reducing agent such as hydrogen gas at high temperatures.

Substitution: Involves the use of metal salts in an aqueous solution under controlled pH and temperature conditions.

Major Products:

Oxidation: Maghemite (γ-Fe₂O₃).

Reduction: Metallic iron (Fe).

Substitution: Various metal-substituted magnetite compounds.

Wissenschaftliche Forschungsanwendungen

Magnetite dispersion has a wide range of applications in scientific research:

Environmental Remediation: Employed in the removal of heavy metals and organic pollutants from water.

Materials Science: Utilized in the development of magnetic nanocomposites and ferrofluids for various engineering applications.

Biology: Applied in cell separation, biosensing, and as carriers for biomolecules.

Wirkmechanismus

The unique properties of magnetite nanoparticles arise from their superparamagnetic behavior, which allows them to be magnetized in the presence of an external magnetic field and demagnetized when the field is removed . This property is crucial for applications such as targeted drug delivery, where the nanoparticles can be directed to specific sites in the body using a magnetic field . The surface of magnetite nanoparticles can be functionalized with various molecules to enhance their biocompatibility and targeting ability .

Vergleich Mit ähnlichen Verbindungen

Maghemite (γ-Fe₂O₃): Similar to magnetite but with a different crystal structure and slightly different magnetic properties.

Hematite (α-Fe₂O₃): Another iron oxide with antiferromagnetic properties, used in different applications.

Cobalt Ferrite (CoFe₂O₄): A magnetic nanoparticle with higher coercivity and saturation magnetization compared to magnetite.

Uniqueness of Magnetite: Magnetite’s superparamagnetic properties, biocompatibility, and ease of synthesis make it uniquely suited for a wide range of applications, particularly in biomedicine and environmental remediation .

Eigenschaften

Molekularformel |

Fe3O4-2 |

|---|---|

Molekulargewicht |

231.53 g/mol |

IUPAC-Name |

iron(2+);oxygen(2-) |

InChI |

InChI=1S/3Fe.4O/q3*+2;4*-2 |

InChI-Schlüssel |

IPPLQKQIHURHHK-UHFFFAOYSA-N |

Kanonische SMILES |

[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+2].[Fe+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8781196.png)

![4,6,6-Trimethyl-3-[2,6,6-trimethyl-3-(2,6,6-trimethyl-3-bicyclo[3.1.1]hept-1-enyl)-3-bicyclo[3.1.1]hept-1-enyl]bicyclo[3.1.1]hept-4-en-2-ol](/img/structure/B8781208.png)